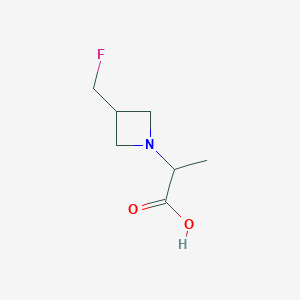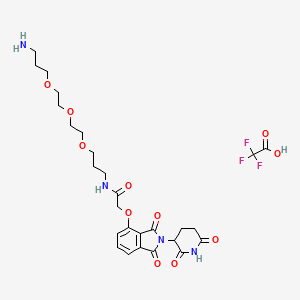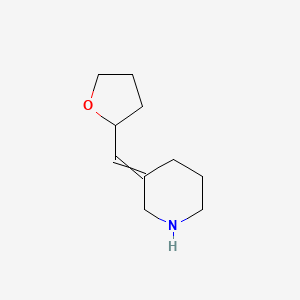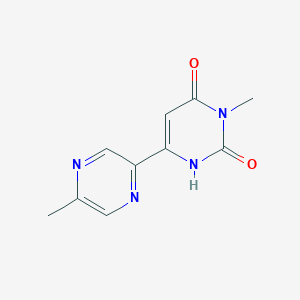amine CAS No. 1019596-40-7](/img/structure/B1490486.png)
[(5-Bromofuran-2-yl)methyl](propan-2-yl)amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “(5-Bromofuran-2-yl)methylamine” has been discussed in the literature . For instance, a simple and effective method for the synthesis of chiral furans involves the direct reaction of methyl furoate with peracetylated ribofuranose in the presence of a Lewis acid .Molecular Structure Analysis
The molecule contains a total of 33 bond(s). There are 15 non-H bond(s), 5 multiple bond(s), 8 rotatable bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 secondary amine(s) (aliphatic), 1 ether(s) (aliphatic), and 1 Furane(s) .Aplicaciones Científicas De Investigación
Physicochemical Properties and Antibacterial Activity
A study focused on the synthesis and characterization of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols, demonstrating their potential as broad-spectrum antibiotics against various microorganisms. The research highlights the compounds' competitive antibacterial activity compared to kanamycin, suggesting their suitability for further investigation against multi-resistant bacterial strains (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).
Synthesis and Biological Activity
Another study elaborated on the synthesis of methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives from furfuryl alcohol, examining their cytotoxicity against cancer cell lines and microbial activity. This research identifies specific amine derivatives showing potent biological activity, indicating their promise for developing new anticancer and antimicrobial agents (Oriental Journal of Chemistry, 2019).
Amine-Induced Rearrangements
Research on the amine-induced rearrangements of 2-bromo-1-(1H-indol-3-yl)-2-methyl-1-propanones has shed light on a novel route to α-substituted indole-3-acetamides and β-substituted tryptamines. This study provides valuable insights into synthetic strategies for creating diverse indole derivatives with potential pharmacological applications (Journal of Heterocyclic Chemistry, 1990).
Biocides in Petroleum Production
A study synthesized a series of propargylamine derivatives based on bicyclo[2.2.1]hept-5-ene-2-yl-methylamine, showcasing their bactericidal activity against sulfate-reducing bacteria. These findings highlight the potential application of such compounds as biocides in petroleum production, offering a solution to combat bacterial contamination and corrosion in the oil and gas industry (Petroleum Chemistry, 2019).
Transition Metal Complexes
Research into first-row transition metal complexes of a novel pentadentate amine/imine ligand containing a hexahydropyrimidine core has expanded the understanding of coordination chemistry. This work details the synthesis, structure, and potential applications of these metal complexes in catalysis and materials science (Inorganica Chimica Acta, 2011).
Propiedades
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrNO/c1-6(2)10-5-7-3-4-8(9)11-7/h3-4,6,10H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJJFGCZPJTVMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=C(O1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Bromofuran-2-yl)methyl](propan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-ethyl-6-(pyrazin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490404.png)
![1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1490407.png)
![2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid](/img/structure/B1490409.png)
![2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)propanoic acid](/img/structure/B1490410.png)
![2-(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)ethan-1-ol](/img/structure/B1490411.png)




![6-[(4-Chlorophenyl)methyl]pyrimidin-4-amine](/img/structure/B1490420.png)
![6-[(2-Chlorophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1490421.png)


